molecular formula C7H9Cl2NO B1381622 2-(Aminomethyl)-3-chlorophenol hydrochloride CAS No. 1803612-00-1

2-(Aminomethyl)-3-chlorophenol hydrochloride

Cat. No.: B1381622
CAS No.: 1803612-00-1
M. Wt: 194.06 g/mol
InChI Key: ZSADJEXVOWGLGF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-chlorophenol hydrochloride is a chemical compound with a molecular formula of C7H9Cl2NO. It is a derivative of phenol, where the phenol ring is substituted with an aminomethyl group at the second position and a chlorine atom at the third position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-chlorophenol hydrochloride typically involves the reaction of 3-chlorophenol with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-chlorophenol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-3-chlorophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-chlorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-4-chlorophenol hydrochloride
  • 2-(Aminomethyl)-3-bromophenol hydrochloride
  • 2-(Aminomethyl)-3-fluorophenol hydrochloride

Uniqueness

2-(Aminomethyl)-3-chlorophenol hydrochloride is unique due to the specific positioning of the aminomethyl and chlorine groups on the phenol ring. This unique structure allows for distinct chemical reactivity and biological interactions compared to its analogs. The presence of the chlorine atom at the third position enhances its electrophilic properties, making it more reactive in substitution reactions.

Properties

IUPAC Name

2-(aminomethyl)-3-chlorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSADJEXVOWGLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803612-00-1
Record name 2-(aminomethyl)-3-chlorophenol hydrochloride
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